molecular formula C25H27N5O5 B12196606 N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide

N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide

Cat. No.: B12196606
M. Wt: 477.5 g/mol
InChI Key: VUCVRDKHHIAVFL-UHFFFAOYSA-N
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Description

N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide is a complex organic compound that features a quinazolinone core, an indole moiety, and a beta-alanine linkage

Properties

Molecular Formula

C25H27N5O5

Molecular Weight

477.5 g/mol

IUPAC Name

3-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C25H27N5O5/c1-34-21-11-18-20(12-22(21)35-2)29-15-30(25(18)33)14-24(32)27-10-8-23(31)26-9-7-16-13-28-19-6-4-3-5-17(16)19/h3-6,11-13,15,28H,7-10,14H2,1-2H3,(H,26,31)(H,27,32)

InChI Key

VUCVRDKHHIAVFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with an appropriate acylating agent, followed by cyclization.

    Attachment of the Indole Moiety: The indole moiety is introduced through a coupling reaction, often using a reagent like indole-3-acetic acid.

    Formation of the Beta-Alanine Linkage: The final step involves coupling the quinazolinone-indole intermediate with beta-alanine under peptide coupling conditions, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone or indole derivatives.

    Substitution: Formation of substituted quinazolinone or indole derivatives.

Scientific Research Applications

N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N3-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes, while the indole moiety can interact with various receptors. The beta-alanine linkage may facilitate cellular uptake or binding to specific proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide is unique due to its combination of a quinazolinone core, an indole moiety, and a beta-alanine linkage. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4. The compound consists of a quinazolinone moiety linked to an indole-derived side chain through a beta-alanine amide bond. The presence of methoxy groups enhances its solubility and biological interactions.

PropertyValue
Molecular Weight366.41 g/mol
Molecular FormulaC19H22N4O4
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The quinazolinone core is known for its capacity to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and cell cycle progression. Studies have shown that similar compounds exhibit potent HDAC inhibitory activity, leading to apoptosis in cancer cells .
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Receptor Modulation : The indole moiety may interact with serotonin receptors or other G-protein coupled receptors (GPCRs), potentially influencing neurotransmitter systems and exhibiting neuroprotective effects.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:

  • Cytotoxicity Assays : In sulforhodamine B (SRB) assays, this compound demonstrated significant cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer). The IC50 values were comparable to those of established HDAC inhibitors .
Cell LineIC50 (µM)Mechanism of Action
SW6200.671HDAC inhibition
PC30.944Induction of apoptosis
NCI-H231.211Cell cycle arrest at G2/M phase

In Vivo Studies

While in vitro studies provide initial insights into the efficacy of the compound, in vivo studies are necessary to evaluate its therapeutic potential:

  • Animal Models : Preliminary studies using xenograft models have indicated that the compound can significantly reduce tumor growth when administered at specific dosages.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing the compound's viability as a therapeutic agent.

Case Studies

A case study involving a derivative of this compound highlighted its effectiveness in treating multidrug-resistant cancer cells. This study utilized combination therapy with conventional chemotherapeutics and demonstrated enhanced efficacy through synergistic effects .

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